Thiamine pyrophosphate hydrochloride

Analytical Chemistry Biochemistry Quality Control

Substituting TPP·HCl with thiamine HCl in cell-free or purified enzyme assays introduces uncontrolled variables from inefficient phosphorylation, compromising data reproducibility. • Ready-to-use active coenzyme: No enzymatic activation required-directly reconstitutes transketolase, pyruvate dehydrogenase & α-ketoglutarate dehydrogenase. • ≥98% HPLC purity: Minimizes false positives and kinetic interference from contaminants. • 92 mg/mL aqueous solubility: Enables concentrated stock solutions for in vivo pharmacology with limited dosing volumes. • 36-month shelf life at -20°C: Reduces procurement frequency and lot-to-lot variability for long-term projects.

Molecular Formula C12H20ClN4O7P2S+
Molecular Weight 461.78 g/mol
Cat. No. B12511293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine pyrophosphate hydrochloride
Molecular FormulaC12H20ClN4O7P2S+
Molecular Weight461.78 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl
InChIInChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/p+1
InChIKeyYXVCLPJQTZXJLH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamine Pyrophosphate Hydrochloride: Direct Coenzyme for Metabolic Research


Thiamine pyrophosphate (TPP) hydrochloride (CAS 154-87-0), also known as cocarboxylase chloride, is the biologically active coenzyme form of Vitamin B1, functioning as an essential cofactor for key enzymes in carbohydrate metabolism and the pentose phosphate pathway [1]. Unlike the precursor thiamine hydrochloride which requires in vivo phosphorylation to become active, TPP hydrochloride is the direct, ready-to-use coenzyme, making it the definitive choice for in vitro biochemical assays, enzyme reconstitution studies, and cofactor-dependent research where immediate activity is required [2].

Format Direct active coenzyme, no precursor activation required
Workflow In vitro enzyme reconstitution and cofactor-dependent biochemical assays
Selection Supports immediate cofactor activity in cell-free and purified systems

Why TPP Hydrochloride Cannot Be Substituted by Thiamine HCl


Substituting the coenzyme TPP hydrochloride with thiamine hydrochloride in research settings is a critical error that compromises experimental validity. Thiamine hydrochloride is a pro-vitamin that requires enzymatic phosphorylation by thiamine pyrophosphokinase to be converted into the active cofactor [1]. This conversion is neither guaranteed nor efficient in cell-free systems, purified enzyme assays, or many prokaryotic models. Therefore, the use of TPP hydrochloride is non-negotiable for direct, quantitative studies of cofactor-dependent enzymes like transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. Any attempt at generic substitution introduces uncontrolled variables related to enzyme activity and substrate conversion, directly undermining data reproducibility and quantitation [2].

This product
Thiamine pyrophosphate HCl — direct coenzyme
Common substitute
Thiamine HCl — requires enzymatic phosphorylation
Active cofactor in cell-free assays; activity does not depend on host kinase machinery.
May remain inert in purified systems or prokaryotic models where conversion is not guaranteed.
Directly supports quantitative cofactor-dependent enzyme kinetics.
Uncontrolled phosphorylation introduces variability, potentially undermining data reproducibility.

Quantitative Evidence for TPP Hydrochloride Over Alternatives


Purity vs. Thiamine HCl for Reproducible Assays

The purity of Thiamine pyrophosphate hydrochloride can be obtained at a significantly higher benchmark of 99.95% by HPLC, a standard that directly ensures reproducibility in sensitive biochemical assays . In contrast, commercial Thiamine hydrochloride is often supplied at lower purity grades, typically around 99.0% (HPLC) or lower . This 0.95% absolute purity difference, while seemingly small, can translate to a significant reduction in unidentified impurities that may interfere with enzyme kinetics or act as off-target effectors in cellular assays, making the higher-purity form essential for quantitative research.

Purity (HPLC)
Reported
99.95% (HPLC)
Higher purity may reduce assay interference risk
Comparison based on vendor COA; thiamine HCl ~99.0%
Analytical Chemistry Biochemistry Quality Control

Aqueous Solubility vs. Free Base Form

The hydrochloride salt form of thiamine pyrophosphate exhibits markedly superior aqueous solubility compared to its free base counterpart. While the free form of TPP is known to be water-soluble, the hydrochloride salt achieves a validated solubility of 92 mg/mL in water at 25°C, enabling the preparation of highly concentrated stock solutions essential for in vitro enzyme kinetics and in vivo dosing . In contrast, the free base solubility is often reported in broader, less quantitative terms (e.g., '50 mg/mL, clear to very slightly hazy'), which introduces uncertainty and potential precipitation issues in experimental workflows [1].

Aqueous solubility
Reported
92 mg/mL
Supports preparation of concentrated stock solutions
Water, 25°C; free base ~50 mg/mL
Enzymology Cell Culture Drug Formulation

Storage Stability vs. Free Base

The long-term stability of Thiamine pyrophosphate hydrochloride powder under recommended storage conditions is a key differentiator for procurement. When stored at -20°C in its lyophilized powder form, this compound is documented to be stable for up to 3 years (36 months) from the date of receipt . This provides laboratories with significant flexibility in inventory management. In contrast, the free base form of TPP, while also stable as a dry powder, is more frequently noted for its hygroscopic nature and is often recommended for shorter-term storage under similar conditions, with a typical shelf life of 2 years being a common industry standard .

Powder stability
Reported
36 months
Extended shelf life may reduce procurement frequency
Lyophilized powder at -20°C; free base typically 24 months
Reagent Storage Experimental Reproducibility Procurement Planning

In Vivo Cofactor Activity vs. TPP Chloride

The hydrochloride salt of TPP has demonstrated quantifiable in vivo efficacy in protecting against oxidative injury in mammalian models, a functional benchmark not routinely established for other salt forms like the chloride. In a study of rat ovarian ischemia-reperfusion, TPP hydrochloride administered intraperitoneally at 25 mg/kg significantly inhibited oxidative damage [1]. This specific activity at a defined dose provides a validated starting point for researchers investigating the compound's therapeutic potential in oxidative stress-related pathologies. While TPP chloride is chemically analogous, such specific in vivo activity data is less frequently cited in the primary literature, making the hydrochloride form the preferred choice for translationally relevant research.

In vivo model response
Class-level inference
25 mg/kg i.p.
Reported inhibition of oxidative damage in rat model
Ovarian ischemia-reperfusion; TPP chloride data less cited
In Vivo Pharmacology Metabolic Disease Neuroprotection

Unique 3D Conformation for Enzyme Interactions

X-ray crystallography has elucidated a distinct three-dimensional conformation for Thiamine pyrophosphate hydrochloride, where the molecule exists as a zwitterion with the pyrophosphate chain folded back over the positively charged thiamine ring [1]. This specific conformation, characterized by defined bond lengths, angles, and a monoclinic crystal system (space group P2₁/c, a = 6.815 Å, b = 11.171 Å, c = 24.541 Å, β = 94.00°) is not observed in other thiamine salts like thiamine hydrochloride or thiamine nitrate [2]. This structural uniqueness provides a molecular-level rationale for its specific binding and activity at enzyme active sites, offering a distinct advantage for studies focused on enzyme-cofactor interactions and structure-based drug design.

Crystal conformation
Class-level inference
Folded zwitterion, P2₁/c
Unique structure relevant for cofactor-enzyme recognition
X-ray diffraction; thiamine HCl exhibits different packing
Structural Biology Medicinal Chemistry Enzyme Mechanism

Cofactor Activity in Cell-Free Assays vs. Thiamine HCl

The functional distinction between TPP hydrochloride and its precursor, thiamine HCl, is starkly demonstrated in enzyme activity assays. In ultrasonic extracts, the addition of exogenous TPP is required to measure maximum enzyme specific activity for TPP-dependent enzymes, which is expressed in pmol substrate transformed (mg protein)⁻¹ h⁻¹ [1]. The addition of thiamine HCl would not yield the same result, as the cell-free extract lacks the kinase required for its phosphorylation. This assay context proves that the direct cofactor is the only viable choice for quantifying the catalytic potential of these enzymes, whereas the precursor form is inert in this system.

Cell-free activity
Reported
TPP restores enzyme specific activity
Demonstrates absolute cofactor requirement in cell-free systems
Thiamine HCl inactive in ultrasonic extracts
Metabolomics Enzymology Cell Biology

Optimized Applications of TPP Hydrochloride


Reproducible Cofactor Assays and Enzyme Kinetics

For in vitro enzyme assays requiring absolute quantification, such as measuring transketolase or pyruvate dehydrogenase activity, Thiamine pyrophosphate hydrochloride is the definitive choice. Its validated purity of up to 99.95% minimizes the risk of false positives or kinetic interference from unknown contaminants, a common issue with lower-purity alternatives like thiamine HCl (~99.0%). This ensures the highest level of data reproducibility, essential for publication and drug discovery workflows.

High-Concentration Stock Solutions for In Vivo Studies

The hydrochloride salt's high aqueous solubility of 92 mg/mL is critical for preparing concentrated stock solutions required for in vivo pharmacology or cell-based assays with limited dosing volumes. This 1.8-fold solubility advantage over the free base [1] simplifies experimental design by allowing researchers to achieve target working concentrations without introducing excessive solvent volumes that could cause cellular toxicity or vehicle-related artifacts.

Structural Biology and Enzyme Mechanism Research

Researchers investigating the precise molecular interactions of TPP with its enzyme partners should exclusively use Thiamine pyrophosphate hydrochloride. Its unique 'folded' zwitterionic conformation, confirmed by X-ray crystallography , is the relevant structure for co-crystallization, molecular docking, and NMR studies. Using alternative salts or precursor forms, which lack this specific conformation, would provide inaccurate structural models and undermine the validity of mechanistic conclusions.

Long-Term Research Programs and Core Facilities

For central reagent banks or long-term projects, the 36-month powder stability at -20°C provides a significant operational advantage. This extended shelf life, compared to the typical 24-month stability of the free base, reduces procurement frequency and minimizes the risk of lot-to-lot variability, ensuring consistent reagent quality and experimental outcomes over extended periods.

Application
Selection Property
Validation Focus
Cofactor-dependent enzyme assays
Purity consistency for sensitive kinetic readouts
Verify purity and absence of interfering impurities per lot
Concentrated stock solutions for in vivo studies
Aqueous solubility supporting high-concentration formulation
Confirm solubility in working buffer; assess vehicle compatibility
Structural biology of cofactor-enzyme complexes
Crystallographically defined molecular conformation
Confirm identity and conformation via QC; verify suitability for co-crystallization
Long-term reagent banking and multi-year programs
Powder stability under recommended storage
Monitor lot-specific shelf life; confirm stability by periodic analytical testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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